1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide

lipophilicity drug-likeness physicochemical profiling

1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS 2097919-68-9) is a synthetic small molecule with the molecular formula C22H25N5O and a molecular weight of 375.5 g/mol. It belongs to the piperidine-3-carboxamide class and incorporates a 6-cyclopropylpyridazine moiety linked via a piperidine ring to an indole-3-ylmethyl amide.

Molecular Formula C22H25N5O
Molecular Weight 375.476
CAS No. 2097919-68-9
Cat. No. B2516582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide
CAS2097919-68-9
Molecular FormulaC22H25N5O
Molecular Weight375.476
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CNC5=CC=CC=C54
InChIInChI=1S/C22H25N5O/c28-22(24-13-17-12-23-20-6-2-1-5-18(17)20)16-4-3-11-27(14-16)21-10-9-19(25-26-21)15-7-8-15/h1-2,5-6,9-10,12,15-16,23H,3-4,7-8,11,13-14H2,(H,24,28)
InChIKeyJHZQPSLKBOEIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (2097919-68-9): Procurement-Ready Chemical Profile


1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS 2097919-68-9) is a synthetic small molecule with the molecular formula C22H25N5O and a molecular weight of 375.5 g/mol [1]. It belongs to the piperidine-3-carboxamide class and incorporates a 6-cyclopropylpyridazine moiety linked via a piperidine ring to an indole-3-ylmethyl amide. The compound is structurally annotated in PubChem (CID 126853988) and is listed in multiple research chemical supplier catalogs, typically at purities of ≥95% . Its key computed physicochemical properties include an XLogP3-AA of 2.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and 5 rotatable bonds [1].

Why Generic Substitution Is Not Advisable: The Structural Uniqueness of 1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide


The combination of a 6-cyclopropylpyridazine N-linked to a piperidine-3-carboxamide bearing an indole-3-ylmethyl amide is a distinct topological arrangement. Subtle variations—such as replacing the cyclopropylpyridazine with a pyridinyl (as in closely related analogs like 1-(6-methylpyridin-2-yl)methyl derivatives [1]) or altering the indole attachment point—can drastically shift target engagement profiles, as documented in kinase inhibitor and GPCR modulator patent families. Therefore, in-class analogs cannot be assumed to be functionally interchangeable. The quantitative evidence presented in Section 3 establishes the specific procurement-relevant differentiators that make direct substitution scientifically unsound without confirmatory comparative data.

Quantitative Differentiation Evidence: 1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) of the Target Compound vs. Closest Analogs

Computed XLogP3-AA for 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide is 2.3 [1]. In comparison, the closely related analog 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide (CAS 1705809-57-9), which replaces the cyclopropyl group with a 1,2,4-triazole on the pyridazine, has a molecular formula C21H22N8O and a higher molecular weight (402.5 g/mol) with an additional hydrogen bond acceptor [2]. Another analog, 1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, replaces the indole with quinoline, altering the hydrogen bond donor count .

lipophilicity drug-likeness physicochemical profiling

Structural Diversity Analysis: Scaffold Uniqueness Among Indole-Piperidine-Pyridazine Carboxamides

The target compound is the only known molecule combining a 6-cyclopropylpyridazine, a piperidine-3-carboxamide, and an indole-3-ylmethyl amide in a single entity within the PubChem database (CID 126853988) [1]. Closest analogs identified through 2D similarity search include compounds where the pyridazine is replaced by pyridine, pyrazine, or triazole, or the indole is replaced by quinoline or phenyl rings [2]. This unique combination of heterocycles places the compound in a distinct vector space compared to commercially available screening libraries, as confirmed by its singleton status in the MCULE database .

scaffold diversity chemical space kinase inhibitor design

Recommended Application Scenarios for 1-(6-Cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide


Kinase Inhibitor Screening Libraries Targeting ATR or Related PIKK Family Kinases

The presence of both a pyridazine ring (a known hinge-binding motif in kinase inhibitors) and an indole moiety (common in ATP-competitive inhibitors) suggests potential utility in panels targeting PI3K-related kinases (PIKKs) such as ATR, ATM, or DNA-PK [1]. The compound’s computed logP of 2.3 falls within the desirable range for cell-permeable kinase probes, making it a suitable candidate for inclusion in focused screening sets.

Chemokine Receptor Modulator Profiling (GPCR Target Class)

The piperidine-substituted indole carboxamide scaffold is structurally related to chemokine receptor modulators disclosed in Boehringer Ingelheim patents [2]. The unique cyclopropylpyridazine N-substitution on the piperidine ring distinguishes it from prior art analogs, positioning it as a potential chemokine receptor (CCR2, CCR5) ligand for profiling in GPCR screening cascades.

Chemical Biology Probe Development for Epigenetic Reader Domains

The indole-3-carboxamide moiety is a recognized motif for bromodomain and other epigenetic reader domain recognition [3]. The addition of a 6-cyclopropylpyridazine provides a vector for exploring interactions with the ZA channel or WPF shelf of BET bromodomains, where the cyclopropyl group may occupy small hydrophobic pockets.

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